REACTION_CXSMILES
|
[CH2:1]([S:4][C:5]1[C:10]([F:11])=[CH:9][NH:8][C:7](=[O:12])[N:6]=1)[CH:2]=[CH2:3].[S:13]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14]1.N1C=CC=CC=1.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>C(Cl)Cl.O.CC([O-])=O.CC([O-])=O.[Cu+2]>[CH2:1]([S:4][C:5]1[C:10]([F:11])=[CH:9][N:8]([C:15]2[CH:16]=[CH:17][S:13][CH:14]=2)[C:7](=[O:12])[N:6]=1)[CH:2]=[CH2:3] |f:6.7.8|
|
Name
|
|
Quantity
|
595 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-(allylthio)-5-fluoro-pyrimidin-2(1H)-one
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)SC1=NC(NC=C1F)=O
|
Name
|
|
Quantity
|
962 mg
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 h at ambient temperature in the presence of air
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material was prepared by the procedure
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The colorless organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by normal phase chromatography (isocratic, 2:1 petroleum ether:EtOAc)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)SC1=NC(N(C=C1F)C1=CSC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |